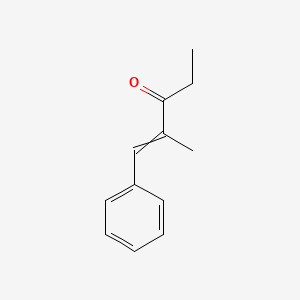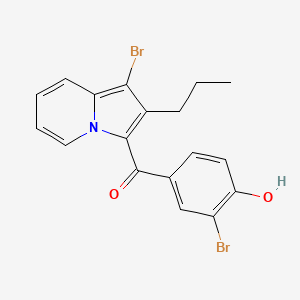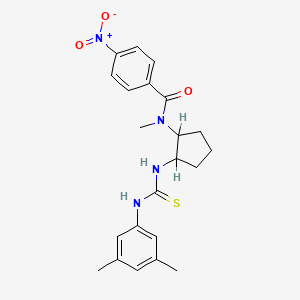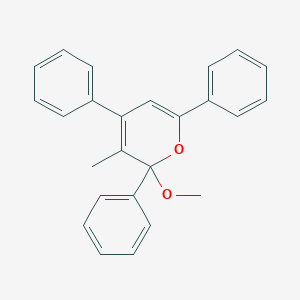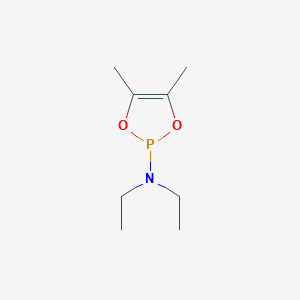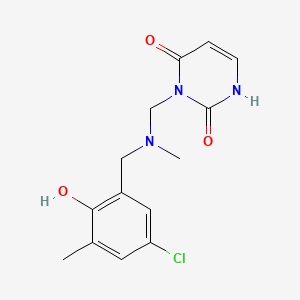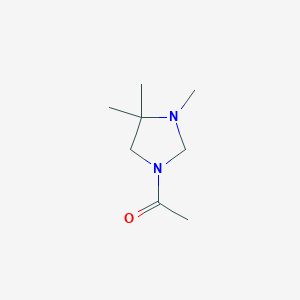
1-(3,4,4-Trimethylimidazolidin-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4,4-Trimethylimidazolidin-1-yl)ethan-1-one is a chemical compound belonging to the class of imidazolidinones. Imidazolidinones are five-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of three methyl groups attached to the imidazolidinone ring and an ethanone group at position 1. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,4-Trimethylimidazolidin-1-yl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of 3,4,4-trimethylimidazolidine with ethanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as γ-Al2O3 or ceria-based materials can be employed to enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,4,4-Trimethylimidazolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ethanone group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidinone compounds.
Aplicaciones Científicas De Investigación
1-(3,4,4-Trimethylimidazolidin-1-yl)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3,4,4-Trimethylimidazolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparación Con Compuestos Similares
1,3,4-Trimethylimidazolidin-2-one: This compound is structurally similar but lacks the ethanone group.
2-Imidazolidinone: Another related compound with a different substitution pattern on the imidazolidinone ring.
Uniqueness: 1-(3,4,4-Trimethylimidazolidin-1-yl)ethan-1-one is unique due to the presence of the ethanone group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
73955-60-9 |
|---|---|
Fórmula molecular |
C8H16N2O |
Peso molecular |
156.23 g/mol |
Nombre IUPAC |
1-(3,4,4-trimethylimidazolidin-1-yl)ethanone |
InChI |
InChI=1S/C8H16N2O/c1-7(11)10-5-8(2,3)9(4)6-10/h5-6H2,1-4H3 |
Clave InChI |
DKOOVCBMMABWIF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CC(N(C1)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



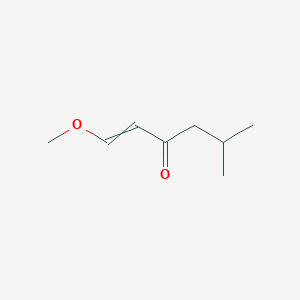
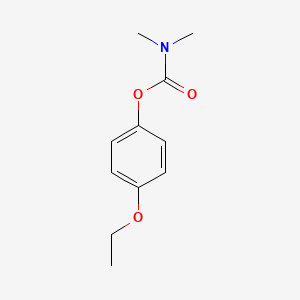

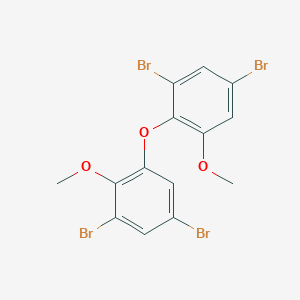
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[2-(2-hydroxypropylamino)ethylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14439271.png)
